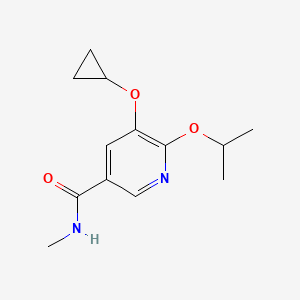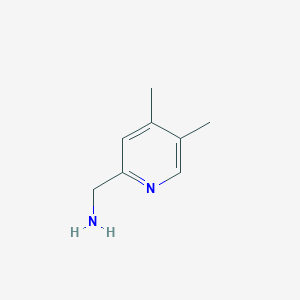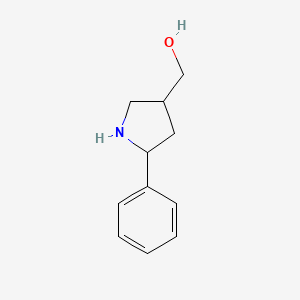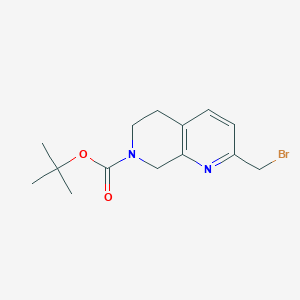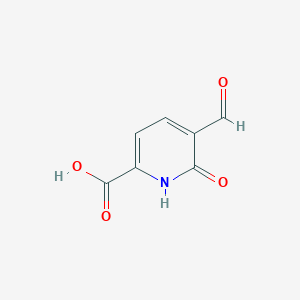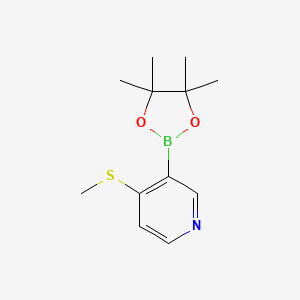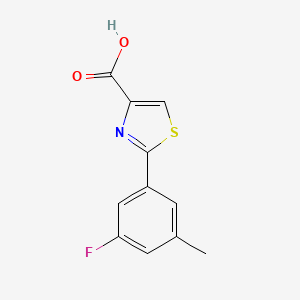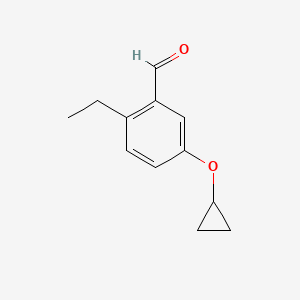
5-Cyclopropoxy-2-ethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethylbenzaldehyde: is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-ethylbenzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with cyclopropyl alcohol under acidic or basic conditions to form the cyclopropoxy group. The reaction conditions may vary, but common methods include:
Acid-catalyzed reactions: Using acids like sulfuric acid or hydrochloric acid to facilitate the formation of the cyclopropoxy group.
Base-catalyzed reactions: Using bases like sodium hydroxide or potassium hydroxide to promote the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-2-ethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions where the cyclopropoxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzaldehydes or other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-ethylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with cellular receptors to modulate biological processes.
Enzyme inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal transduction: Affecting signal transduction pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-Ethylbenzaldehyde: Shares the ethylbenzaldehyde core but lacks the cyclopropoxy group.
4-Ethylbenzaldehyde: Similar structure with the ethyl group in a different position.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring but lacks the aldehyde functionality.
Uniqueness: 5-Cyclopropoxy-2-ethylbenzaldehyde is unique due to the presence of both the cyclopropoxy and ethyl groups attached to the benzaldehyde core, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-9-3-4-12(7-10(9)8-13)14-11-5-6-11/h3-4,7-8,11H,2,5-6H2,1H3 |
InChI-Schlüssel |
XWOMTNWMRHVYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


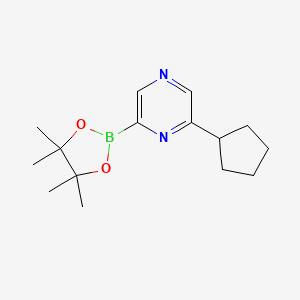
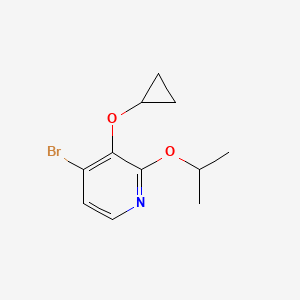
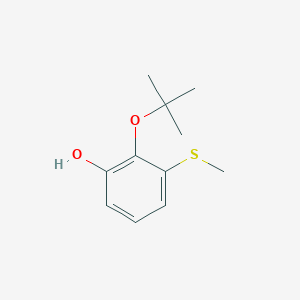
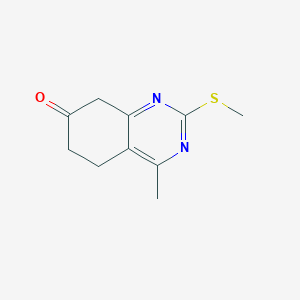
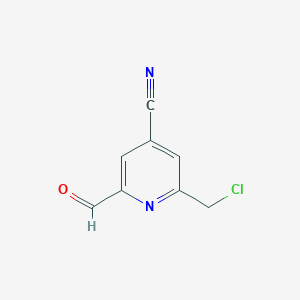
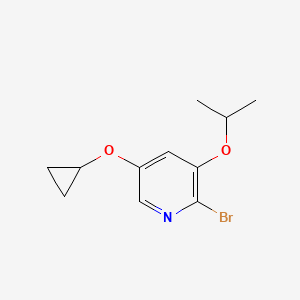
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
